5-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid
Description
5-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[3,2-c]pyridine core, which is a fused bicyclic structure containing both sulfur and nitrogen atoms
Properties
IUPAC Name |
5-(4-methylbenzoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-10-2-4-11(5-3-10)15(18)17-7-6-13-12(9-17)8-14(21-13)16(19)20/h2-5,8H,6-7,9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFROMFKEYDTWLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC3=C(C2)C=C(S3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Suzuki-Miyaura coupling reaction is often employed to form the carbon-carbon bonds necessary for constructing the thieno[3,2-c]pyridine core . This reaction typically requires a palladium catalyst and boron reagents under mild conditions.
Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
5-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles such as amines or thiols replace the existing substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and polymers, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 5-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The pathways involved in these interactions can include signal transduction pathways and metabolic pathways, depending on the biological context.
Comparison with Similar Compounds
Similar compounds to 5-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid include other thieno[3,2-c]pyridine derivatives and pyridinecarboxylic acids . These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical and biological properties. For instance:
Picolinic acid (2-pyridinecarboxylic acid): Known for its role in metal chelation and biological activity.
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thieno[3,2-c]pyridine core, which imparts distinct electronic and steric properties.
Biological Activity
5-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound notable for its complex structure and potential biological applications. This compound's thieno[3,2-c]pyridine core provides unique electronic properties that can be leveraged in various biochemical contexts.
- Molecular Formula : C16H15NO3S
- Molecular Weight : 299.36 g/mol
- IUPAC Name : 5-(4-methylbenzoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-carboxylic acid
- CAS Number : 1486913-04-5
Mechanism of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It has been studied for its potential in:
- Enzyme Inhibition : This compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
- Protein-Ligand Interactions : The compound's structure allows it to bind effectively to proteins, influencing their activity and stability.
In Vitro Studies
-
Anticancer Activity : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- HeLa Cells : IC50 values around 1.5 µM were reported, indicating potent inhibition of cell growth.
- A375 Melanoma Cells : Similar potency with IC50 values suggesting effective targeting of cancer pathways.
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Kinase Inhibition : The compound has been identified as a selective inhibitor of several kinases involved in cancer progression:
- VEGFR-2 Kinase : Exhibits an IC50 of approximately 1.46 µM, implicating its role in angiogenesis inhibition.
In Vivo Studies
Preclinical studies have demonstrated the compound's efficacy in reducing tumor growth rates in xenograft models. Notable findings include:
- Colorectal Carcinoma Models : Oral administration led to a significant reduction in tumor size compared to control groups.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | Structure | 1.46 | VEGFR-2 Inhibition |
| Picolinic Acid | Structure | 0.87 | Metal Chelation |
| Nicotinic Acid | Structure | 0.55 | Antioxidant |
Case Studies
-
Case Study on Anticancer Efficacy :
- A study conducted on the efficacy of this compound against human colorectal carcinoma cells demonstrated a marked decrease in cell viability and induced apoptosis through caspase activation.
-
Mechanistic Insights into Kinase Selectivity :
- Investigations into the selectivity profile revealed that structural modifications could enhance the binding affinity towards specific kinases while minimizing off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
